molecular formula C10H5ClN6S2 B11058611 6-(4-chloro-1H-pyrazol-3-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-chloro-1H-pyrazol-3-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058611
M. Wt: 308.8 g/mol
InChI Key: RMPXSXBIENWTNF-UHFFFAOYSA-N
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Description

6-(4-CHLORO-1H-PYRAZOL-3-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a combination of pyrazole, thiophene, triazole, and thiadiazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLORO-1H-PYRAZOL-3-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Formation of the triazole ring: This can be done through the cyclization of hydrazides with appropriate reagents.

    Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazides with suitable electrophiles.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLORO-1H-PYRAZOL-3-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, compounds containing pyrazole, thiophene, triazole, and thiadiazole rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of 6-(4-CHLORO-1H-PYRAZOL-3-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would need to be determined through experimental studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their anti-inflammatory, antiviral, and antifungal properties.

Industry

In industry, this compound might find applications in the development of new materials with specific electronic, optical, or mechanical properties. It could also be used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-CHLORO-1H-PYRAZOL-3-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chloro-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Phenyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(4-CHLORO-1H-PYRAZOL-3-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups and heterocyclic rings, which can impart unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H5ClN6S2

Molecular Weight

308.8 g/mol

IUPAC Name

6-(4-chloro-1H-pyrazol-5-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H5ClN6S2/c11-5-4-12-13-7(5)9-16-17-8(6-2-1-3-18-6)14-15-10(17)19-9/h1-4H,(H,12,13)

InChI Key

RMPXSXBIENWTNF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Cl

Origin of Product

United States

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